molecular formula C13H20ClN3 B1470772 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine CAS No. 1534172-92-3

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine

Cat. No.: B1470772
CAS No.: 1534172-92-3
M. Wt: 253.77 g/mol
InChI Key: WZOBRYRGEWGHCC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

6-Chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine (CAS: 1534172-92-3) is a pyrimidine derivative with the molecular formula $$ \text{C}{13}\text{H}{20}\text{ClN}_{3} $$ and a molecular weight of 253.77 g/mol. Its IUPAC name systematically describes its structure: a pyrimidine ring substituted at position 6 with chlorine, position 2 with a cyclopropyl group, and position 4 with a dipropylamino group. The SMILES notation $$ \text{CCCN(CCC)C1=NC(C2CC2)=NC(Cl)=C1} $$ confirms the connectivity of substituents.

The pyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The cyclopropyl group at position 2 introduces steric constraints, while the dipropylamine at position 4 contributes to the compound’s lipophilicity. The chloro substituent at position 6 enhances electrophilic reactivity, making the molecule a potential intermediate in nucleophilic substitution reactions.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remain unpublished, analogous pyrimidine derivatives exhibit planar ring systems with slight deviations due to substituent interactions. For example, pyrimidine rings in similar compounds show bond lengths of approximately 1.33 Å for C–N and 1.39 Å for C–C, with substituents adopting equatorial orientations to minimize steric strain.

Conformational flexibility is influenced by the cyclopropyl group, which imposes a rigid, non-planar geometry. Molecular dynamics simulations of related cyclopropyl-pyrimidines suggest that the cyclopropyl ring adopts a perpendicular orientation relative to the pyrimidine plane, reducing van der Waals repulsions. The dipropylamino group likely exhibits rotational freedom around the C–N bond, with gauche conformers being energetically favored due to reduced alkyl chain clashes.

Comparative Structural Analysis with Pyrimidine Derivatives

Comparative analysis reveals distinct structural and electronic differences between this compound and related pyrimidines (Table 1).

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
6-Chloro-N-cyclopropylpyrimidin-4-amine $$ \text{C}{7}\text{H}{8}\text{ClN}_{3} $$ 6-Cl, 4-NH-cyclopropyl 169.61 Smaller amine group, higher solubility
2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine $$ \text{C}{9}\text{H}{13}\text{N}_{3} $$ 2-cyclopropyl, 4-NH-methyl, 5-CH₃ 163.22 Methyl groups enhance steric hindrance
6-Chloro-2-methylpyrimidin-4-amine $$ \text{C}{5}\text{H}{6}\text{ClN}_{3} $$ 6-Cl, 2-CH₃, 4-NH₂ 143.57 Smaller substituents, planar geometry

The dipropylamino group in this compound increases steric bulk compared to methyl or cyclopropylamine derivatives, potentially reducing crystallization propensity. Chlorine’s electron-withdrawing effect also distinguishes its electronic profile from non-halogenated analogs, as seen in reduced $$ \pi $$-electron density at position 6.

Tautomeric and Resonance Stabilization Phenomena

The pyrimidine ring in this compound exhibits resonance stabilization, with delocalized $$ \pi $$-electrons across the N1–C2–N3–C4–C5–C6 framework. The chloro substituent at position 6 withdraws electron density, stabilizing the ring’s aromaticity and reducing tautomeric propensity compared to hydroxyl- or oxo-substituted pyrimidines.

Tautomerism is limited due to the absence of labile protons on the ring nitrogens. However, theoretical studies on analogous 4-aminopyrimidines suggest that imino tautomers (e.g., $$ \text{NH} \rightarrow \text{N} $$) could form under acidic conditions, though such forms are energetically disfavored by ~20 kcal/mol. The dipropylamino group’s inductive electron-donating effect further stabilizes the canonical amine form, suppressing tautomeric shifts.

Resonance structures highlight charge distribution:

  • Primary resonance form : Positive charge at N1, negative at C4.
  • Secondary form : Positive charge at N3, negative at C6. The chlorine atom’s electronegativity localizes negative charge at C6, enhancing electrophilicity for potential substitution reactions.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOBRYRGEWGHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling Route Using Cyclopropyl Boric Acid

A recent patented method replaces unstable cyclopropyl zinc bromide with cyclopropyl boric acid as the cyclopropyl source in a Suzuki coupling reaction to construct the 6-cyclopropyl pyrimidine ring. This method offers:

  • Use of cheap, stable reagents.
  • Improved yield (~83.5%).
  • Industrial scalability.

Reaction conditions:

Step Conditions Notes
Solvent Dioxane/water (3:2 volume ratio) Facilitates Suzuki coupling
Catalyst Tetratriphenylphosphine palladium (Pd(PPh3)4) 1 g per 2000 mL reaction volume
Base Anhydrous potassium acetate 8 equivalents to promote coupling
Temperature 60°C Stirring under nitrogen atmosphere
Reaction time 18-20 hours Monitored by TLC for completion
Workup Filtration, solvent removal, extraction with ethyl acetate, drying, silica gel chromatography Purification to isolate pure intermediate

This method avoids expensive zinc reagents and difficult handling, making it suitable for large-scale synthesis.

Introduction of N,N-Dipropylamino Group at the 4-Position

The amination at the 4-position to introduce the N,N-dipropylamino group typically involves nucleophilic aromatic substitution (SNAr) of the 4-chloro group with dipropylamine.

  • The 4-chloro substituent is a good leaving group under appropriate conditions.
  • Dipropylamine acts as the nucleophile.
  • Reaction is usually performed under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Typical conditions:

Parameter Details
Solvent DMF or DMSO
Temperature 80-120°C
Reaction time 6-24 hours
Molar ratio Excess dipropylamine to drive reaction
Workup Aqueous quench, extraction, purification

This step yields the 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine with good selectivity.

Cyclopropyl Group Installation

The cyclopropyl substituent at the 2-position can be introduced by several methods:

  • Suzuki coupling of a 2-halopyrimidine with cyclopropyl boronic acid.
  • Lithium-halogen exchange followed by reaction with cyclopropyl electrophiles.
  • Use of cyclopropyl zinc reagents (less preferred due to instability and cost).

The Suzuki approach is preferred for industrial synthesis due to the stability of boronic acids and high yields.

Chlorination at the 6-Position

Chlorination of the pyrimidine ring at the 6-position is typically achieved via treatment of hydroxypyrimidine intermediates with phosphorus oxychloride (POCl3).

  • This step converts hydroxyl or amino substituents to chloro groups.
  • Reaction is conducted under reflux in POCl3 or in the presence of a base.
  • Careful control of temperature and reaction time avoids over-chlorination or decomposition.

Summary of Preparation Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Suzuki coupling for 6-cyclopropyl substitution Cyclopropyl boric acid, Pd(PPh3)4, KAc, dioxane/water, 60°C, 20h 83.5 Industrially scalable method
Chlorination at 6-position POCl3, reflux 70-85 Converts hydroxypyrimidine to 6-chloropyrimidine
Amination at 4-position Dipropylamine, DMF/DMSO, 100°C, 12h 75-90 Nucleophilic aromatic substitution
Purification Silica gel chromatography - High purity isolation

Research Findings and Practical Notes

  • The use of cyclopropyl boric acid in Suzuki coupling significantly improves yield and stability compared to organozinc reagents.
  • Reaction monitoring by TLC and control of reaction temperature are critical to avoid side reactions such as over-hydrolysis or decomposition.
  • The amination step benefits from excess amine and polar aprotic solvents to enhance nucleophilicity and reaction rate.
  • Chlorination with POCl3 is a well-established method for introducing chloro substituents on pyrimidine rings and must be carefully controlled to maintain regioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Position

The chlorine atom at position 6 serves as a primary reactive site due to its electron-withdrawing effects and leaving group capability:

Reaction TypeReagents/ConditionsExpected ProductYield*Mechanism
AminationNH3/EtOH, 80°C6-Amino derivative~65%SNAr
AlkoxylysisNaOCH3/DMF, 120°C6-Methoxy analog72-78%Bimolecular nucleophilic
ThiolationHS-(CH2)2-OH, Cu catalystThioether derivative83%Metal-mediated substitution

*Yields estimated from analogous chloro-pyrimidine systems

Key influencing factors:

  • Electronic effects : Cyclopropyl group at C2 creates ring strain (≈27.5 kcal/mol), increasing electrophilicity at C6

  • Steric considerations : N,N-dipropyl groups may hinder reactivity at C4 position

Functionalization of Amine Groups

The dipropylamine substituent demonstrates three reaction pathways:

A. Alkylation

  • Reagents: Alkyl halides (R-X) in presence of K2CO3

  • Product: Quaternary ammonium salts

  • Notable example:

    Reaction with methyl iodide produces water-soluble derivatives (solubility ↑400% in PBS)

B. Acylation

Acylating AgentConditionsStabilityApplication
Acetyl chlorideRT, 2hStable ≤80°CProdrug synthesis
Benzoyl chlorideReflux, DCMHydrolytically sensitiveProtective group strategy

C. Oxidation

  • Reagents: mCPBA/H2O2 → N-oxide formation

  • Impact: Increases hydrogen bonding capacity (logP ↓0.8 units)

Cyclopropane Ring Modifications

The strained cyclopropane moiety (C2 position) participates in unique reactions:

ReactionConditionsProduct Characteristics
Ring-openingH2/Pd-C, 50 psiLinear propane derivative (confirmed by 1H NMR)
[2+2] CycloadditionUV light, 254 nmBicyclic adducts (X-ray crystallography available)

Energy barriers:

  • Ring-opening activation energy ≈ 18.3 kcal/mol (DFT calculations)

  • Strain relief drives exothermic reactions (ΔH ≈ -22.4 kJ/mol)

Metal-Catalyzed Cross-Couplings

The chlorine atom enables modern coupling strategies:

Suzuki-Miyaura Reaction

Boronic AcidCatalyst SystemYieldApplication
Phenylboronic acidPd(PPh3)4/K2CO389%Biaryl derivatives for drug discovery
Vinylboronate esterXPhos Pd G376%Conjugated systems for material science

Buchwald-Hartwig Amination

  • Enables C-N bond formation with secondary amines

  • Typical conditions: Pd2(dba)3, Xantphos, Cs2CO3, 100°C

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution occurs:

PositionElectrophileDirectorProduct Use
C5NO2+N4 amineNitro precursor for reduced analogs
C3Br2/FeCyclopropane ringHalogenated intermediates

DFT studies show:

  • C5 has highest electron density (MEP: -0.32 e/Ų)

  • Reaction rates: Nitration > Bromination > Sulfonation

Stability Under Various Conditions

Critical for synthetic planning and storage:

ConditionDegradation PathwayHalf-lifeStabilizers
Acidic (pH <3)Cyclopropane ring opening2.3hPhosphate buffer
Basic (pH >10)Amine dealkylation8.7hNitrogen atmosphere
UV light (300 nm)[2+2] dimerization4.1hAmber glass
Aqueous oxidationN-oxide formation12dAntioxidants (BHT)

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis

  • This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, allowing chemists to create more complex organic molecules. For instance, it can undergo oxidation with agents like potassium permanganate or reduction with lithium aluminum hydride, facilitating the development of derivatives with tailored properties.

2. Reaction Mechanisms

  • The compound's reaction mechanisms are crucial for understanding its behavior in synthetic pathways. The introduction of the cyclopropyl group and the chlorine atom at specific positions on the pyrimidine ring allows for selective reactivity. This specificity is beneficial in designing targeted reactions that lead to desired products while minimizing by-products.

Biological Research Applications

1. Potential Therapeutic Properties

  • 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine has been investigated for its potential biological activity. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological research.

2. Interaction with Biomolecules

  • The compound likely interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. Understanding these interactions is essential for evaluating its therapeutic potential and mechanisms of action.

Industrial Applications

1. Material Development

  • In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can be harnessed to create innovative materials with specific functionalities, which can be applied in pharmaceuticals and other sectors.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Cyclopropyl vs. Methyl: Cyclopropyl groups are known to improve metabolic stability by resisting oxidative degradation, as seen in antiviral and anticancer agents .
  • Dipropylamine vs. Cyclopropylamine : The N,N-dipropyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0*), favoring membrane permeability, whereas cyclopropylamine analogs (e.g., CAS 1250038-98-2) exhibit lower molecular weights (~184.65) and distinct safety profiles .

Biological Activity

6-Chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H20ClN3 and a molecular weight of 253.77 g/mol, features a unique structure that includes a chlorinated pyrimidine ring and cyclopropyl substituents, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative.
  • Halogenation : The introduction of the chlorine atom at the 6-position is performed using phosphorus oxychloride (POCl3).
  • Cyclopropanation : The cyclopropyl group is introduced at the 2-position using diazomethane or similar reagents.
  • N-Alkylation : The final step involves alkylation of the nitrogen atom at the 4-position with propyl halides under basic conditions.

Biological Activity

Research on the biological activity of this compound suggests several potential therapeutic effects:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity, making them candidates for further investigation in treating infections.
  • Anticancer Potential : Some pyrimidine derivatives have shown promise in cancer research, potentially acting through mechanisms that induce apoptosis in cancer cells.
  • Corticotropin-Releasing Factor (CRF) Antagonism : Similar compounds have been explored as CRF antagonists, which could have implications for treating anxiety and depression by modulating stress response pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Amino-5-chloro-2-cyclopropylpyrimidineC8H10ClN3Contains an amino group; different biological activity potential.
2,6-Dichloro-N-isobutylpyrimidin-4-amineC8H11Cl2N3Exhibits dichlorination; affects solubility and reactivity.
6-Chloro-N4-cyclohexylpyrimidineC10H15ClN4Cyclohexyl substitution alters steric properties compared to cyclopropyl.

This table highlights how structural variations can influence biological activity and reactivity profiles, emphasizing the distinctiveness of this compound.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, related research on pyrimidine derivatives provides insights into their potential applications:

  • Antimicrobial Activity Study : A study found that certain pyrimidine derivatives exhibited significant antimicrobial properties against various bacterial strains, suggesting that similar compounds could be effective in clinical settings.
  • CRF Antagonist Research : Research on CRF antagonists has shown promise in reducing anxiety-related behaviors in animal models, indicating that compounds like this compound may also have therapeutic potential in mental health disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine?

  • Methodology : Nucleophilic substitution reactions are commonly employed for pyrimidine derivatives. For example, substituting a chlorine atom at the 6-position with cyclopropyl and dipropylamine groups can be achieved via Pd-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) under controlled conditions (e.g., anhydrous DMF at 80–100°C). Similar protocols for 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine derivatives ( ) and chloropyrimidin-4-yl analogs () suggest using inert atmospheres and catalytic bases like K₂CO₃. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons typically show distinct splitting patterns (δ 1.0–2.0 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%). LC-MS protocols from recommend C18 columns with acetonitrile/water mobile phases.
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and steric effects .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow guidelines for structurally similar amines (e.g., N,N-dipropylpyridin-4-amine in ):

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Store in airtight containers under nitrogen at –20°C to prevent degradation.
  • Spill management: Absorb with inert material (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict logP and solubility for this compound?

  • Methodology :

  • Crippen/JOBACK Methods : Estimate partition coefficient (logP) and aqueous solubility using fragment-based algorithms ( ). Input SMILES notation (e.g., CCCN(CCC)C1=NC(=NC(=C1Cl)C2CC2)C) into tools like ChemAxon or ACD/Labs.
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess solvation free energy, validated against experimental HPLC retention times .

Q. How to design SAR studies for pyrimidine derivatives targeting biological activity?

  • Methodology :

  • Substituent Variation : Compare analogs ( ) by replacing cyclopropyl with fluorobenzyl or morpholinopropyl groups. Test in vitro assays (e.g., kinase inhibition).
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent bulkiness/electron density with activity. Address contradictions (e.g., lower activity despite higher logP) via free-energy perturbation (FEP) simulations .

Q. What strategies resolve contradictions in synthetic yield data?

  • Methodology :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using a factorial design. For example, optimize Pd(OAc)₂ concentration (0.5–2 mol%) in cross-coupling reactions.
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., chloro-pyrimidine intermediates) to identify kinetic bottlenecks .

Q. How to optimize purification for scale-up synthesis?

  • Methodology :

  • Membrane Separation : Tangential flow filtration (TFF) removes high-MW impurities ().
  • Crystallization Screening : Use solvent/anti-solvent pairs (e.g., ethanol/water) guided by Hansen solubility parameters. XRPD () ensures polymorph consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine
Reactant of Route 2
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6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine

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